2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Description
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Properties
IUPAC Name |
2-[(4-fluorophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(24)8-6-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19,25,27H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYOXFVNEREKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C2=CC=C(C=C2)F)C3=C(CC(CC3=O)(C)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
The diverse biological activities of indole derivatives suggest that the compound could have a wide range of effects at the molecular and cellular levels.
Biological Activity
The compound 2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups including a fluorophenyl moiety and cyclohexenone derivatives. Its molecular formula is with a molecular weight of approximately 344.4 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro tests have shown efficacy against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.
- Cholinesterase Inhibition
-
Antioxidant Properties
- Studies have demonstrated that the compound possesses antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. The DPPH radical scavenging assay yielded an IC50 value of 25 µg/mL, indicating strong free radical scavenging ability.
-
Cytotoxicity Against Cancer Cell Lines
- The compound has shown selective cytotoxicity against certain cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were found to be 15 µM for MCF-7 and 20 µM for HeLa cells, suggesting potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:
- Enzyme Interaction : The structural features of the compound allow it to interact with active sites of cholinesterase enzymes, leading to inhibition.
- Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, enhancing its cytotoxic effects on tumor cells.
- Oxidative Stress Modulation : By scavenging free radicals, the compound may reduce oxidative damage in cells, contributing to its protective effects in various biological systems.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotective Effects : In a study involving neurodegenerative disease models, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function in animal models.
- In Vivo Antitumor Activity : A xenograft model study demonstrated that treatment with the compound significantly inhibited tumor growth compared to control groups, supporting its potential as an anticancer agent.
Data Summary Table
| Activity Type | Assessed Effect | IC50 Value |
|---|---|---|
| Antimicrobial | Various bacterial strains | 32 - 128 µg/mL |
| Cholinesterase Inhibition | AChE | 157.31 µM |
| BChE | 46.42 µM | |
| Antioxidant | DPPH Scavenging | 25 µg/mL |
| Cytotoxicity | MCF-7 (breast cancer) | 15 µM |
| HeLa (cervical cancer) | 20 µM |
Q & A
Q. What are the recommended methods for synthesizing and optimizing the yield of this compound?
- Methodological Answer: Synthesis can be optimized using flow chemistry systems to enhance reaction control and reproducibility. Key parameters include temperature, reagent stoichiometry, and residence time. Apply Design of Experiments (DoE) to systematically vary these factors and analyze outcomes via statistical models (e.g., ANOVA). For example, flow chemistry has been successfully employed in analogous systems to improve yields by 20–30% under optimized conditions . Post-synthesis, use recrystallization with polar aprotic solvents (e.g., DMF/water mixtures) to purify the compound.
Q. How can the stereochemistry and structural conformation of this compound be confirmed?
- Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry. Collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refine the structure using software like SHELXL . Complementary techniques include:
- NMR : Assign proton environments using 2D COSY and NOESY to confirm spatial arrangements.
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ketone (1680–1720 cm⁻¹) functional groups.
A related cyclohexenone derivative was structurally resolved using this multi-technique approach .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer:
- HPLC-PDA : Use a C18 column with a gradient eluent (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5%).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition onset >200°C suggests robustness).
Stability studies in DMSO or aqueous buffers (pH 4–9) over 72 hours can identify hydrolytic degradation pathways .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) using B3LYP/6-311++G(d,p) basis sets to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays.
A fluorophenyl-containing analogue exhibited strong correlation (R² = 0.89) between computed binding affinities and experimental antiviral activity .
Q. What strategies resolve contradictions between spectral data and crystallographic results?
- Methodological Answer:
- Cross-Validation : Replicate NMR experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to rule out solvent-induced shifts.
- Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation of the fluorophenyl group) causing signal splitting.
- High-Resolution XRD : Re-refine crystallographic data with anisotropic displacement parameters to detect disorder.
In a study of a similar cyclohexenone derivative, discrepancies between NOESY and XRD data were resolved by identifying temperature-dependent polymorphism .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer:
- Derivatization : Synthesize analogues by substituting the fluorophenyl group with other halogens (Cl, Br) or modifying hydroxyl positions.
- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with bioactivity data.
- In Silico ADMET : Predict pharmacokinetics (e.g., CYP450 metabolism) using SwissADME or ADMETLab.
A study on heteroatom-functionalized maleimides demonstrated improved fluorescence quantum yields (Φ = 0.45 to 0.72) via targeted substitutions .
Data Contradiction Analysis Example
Scenario: Discrepancy between calculated (DFT) and experimental (XRD) bond lengths in the cyclohexenone ring.
Resolution Steps:
Verify DFT geometry optimization convergence criteria (e.g., energy tolerance <1e⁻⁶ a.u.).
Check for crystal packing effects in XRD data (e.g., hydrogen bonding distorting bond angles).
Compare with neutron diffraction data (if available) for higher precision.
Recompute DFT with dispersion corrections (e.g., D3-BJ) to account for van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
